SIRT5 inhibitor 6

SIRT5 desuccinylase assay IC50 comparison pan-sirtuin inhibitors

Standard SIRT5 inhibitors often lack in vivo efficacy or suffer from poor isoform selectivity, compromising sepsis research reproducibility. SIRT5 Inhibitor 6 (C21H28N6O4S, MW 460.55) provides a validated solution: • Substrate-competitive inhibition (IC50 = 3.0 μM) without NAD+ competition • >100-fold selectivity over SIRT1-3; no mitochondrial desuccinylase off-targets • Efficacy in both LPS and CLP septic AKI mouse models (kidney dysfunction alleviation) • SAR-documented 2,4,5-trisubstituted pyrimidine scaffold for optimization studies Immediate availability for in vitro and in vivo R&D.

Molecular Formula C21H28N6O4S
Molecular Weight 460.6 g/mol
Cat. No. B12386409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT5 inhibitor 6
Molecular FormulaC21H28N6O4S
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NCCCNC(=S)NCCC(=O)O)NCC2=CC=CC=C2
InChIInChI=1S/C21H28N6O4S/c1-2-31-19(30)16-14-26-20(25-13-15-7-4-3-5-8-15)27-18(16)22-10-6-11-23-21(32)24-12-9-17(28)29/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,28,29)(H2,23,24,32)(H2,22,25,26,27)
InChIKeyCEAPZJWXJWNRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT5 Inhibitor 6: Selectivity & Inhibition Profile


SIRT5 Inhibitor 6 (CAS 2834736-82-0) is a potent, substrate-competitive, and selective inhibitor of the NAD⁺-dependent desuccinylase SIRT5, exhibiting an IC₅₀ of 3.0 μM in enzymatic assays . Identified through structure–activity relationship optimization of 2,4,5-trisubstituted pyrimidine derivatives, this compound serves as a chemical probe for interrogating SIRT5-mediated protein desuccinylation, particularly in the context of sepsis-associated acute kidney injury (AKI) [1]. With a molecular weight of 460.55 g/mol and defined physicochemical properties suitable for in vitro and ex vivo applications, SIRT5 Inhibitor 6 is positioned as a tool compound for researchers requiring a well-characterized, small-molecule SIRT5 antagonist with commercial availability and documented bioactivity [2].

Selectivity
SIRT5-selective inhibition over SIRT1–3 isoforms
Mechanism
Substrate-competitive at succinyl-lysine site, preserves NAD+ regulation
Study Fit
Mitochondrial desuccinylation pathway research

SIRT5 Inhibitor 6: Interchangeability Risks


Generic sirtuin inhibitors such as nicotinamide, sirtinol, cambinol, and suramin exhibit minimal or no activity against SIRT5 at relevant concentrations (IC₅₀ values >40 μM) [1], while EX-527—a potent SIRT1 inhibitor—completely lacks SIRT5 inhibition [1]. Even within the SIRT5 inhibitor class, potency varies dramatically: compound 1 (IC₅₀ = 3.0 μM) [2] differs by nearly 10-fold from optimized nanomolar analogs (e.g., compound 58, IC₅₀ = 310 nM) [2], underscoring that not all SIRT5-targeting compounds are interchangeable. Furthermore, many commercially available SIRT5 modulators lack defined isoform selectivity profiles, whereas SIRT5 Inhibitor 6 has documented inactivity against SIRT1–3 . Procurement of a fully characterized, selective tool compound with verifiable batch data is therefore essential for reproducible SIRT5 pathway interrogation and for avoiding confounding off-target effects on other sirtuin isoforms.

Potency and selectivity context may differ
SIRT5 inhibitors vary widely in potency range and isoform selectivity profiles; compounds without defined selectivity data may introduce SIRT1–3 confounding effects.
Disease-model validation may not transfer
Septic AKI model-response context is specific to this chemical series; most alternative SIRT5 inhibitors lack renal-injury model data and may produce divergent endpoint profiles.
Mechanism class alters cellular readout interpretation
NAD+-competitive or covalent SIRT5 inhibitors engage the enzyme differently from substrate-competitive compounds, shifting cellular phenotype context under metabolic stress.

SIRT5 Inhibitor 6: Comparative Evidence


SIRT5 Selectivity over SIRT1–3

In a head-to-head enzymatic comparison using a desuccinylation assay format, SIRT5 Inhibitor 6 (IC₅₀ = 3.0 μM) exhibits substantially greater potency than five widely used standard sirtuin inhibitors. Nicotinamide, sirtinol, cambinol, and suramin display IC₅₀ values ranging from 42.5 to 48.9 μM, while EX-527 shows no inhibition (NI) of SIRT5 [1]. The potency difference between SIRT5 Inhibitor 6 and the least active standard inhibitor (nicotinamide) is approximately 15.5-fold [2].

SIRT5 vs SIRT1–3 Selectivity
Reported
No SIRT1–3 inhibition detected at tested concentrations
Clean isoform-selectivity assay context
Contrasts with pan-sirtuin or SIRT3-cross-reactive inhibitor classes
SIRT5 desuccinylase assay IC50 comparison pan-sirtuin inhibitors

SAR-Driven Potency Improvement

Unlike many commercially available sirtuin probes that exhibit pan-inhibitory activity, SIRT5 Inhibitor 6 demonstrates functional selectivity for SIRT5. Vendor-validated enzymatic profiling confirms that the compound shows no inhibition of SIRT1, SIRT2, or SIRT3 at concentrations up to at least 50 μM . In contrast, the widely used inhibitor nicotinamide inhibits SIRT1–3 with IC₅₀ values between 1.2–100 μM [1], and sirtinol inhibits SIRT1 and SIRT2 with IC₅₀ values of 37–131 μM and 38–58 μM, respectively [1].

SAR Potency Window
Reported
~10-fold improvement within pyrimidine series
Supports medicinal chemistry optimization studies
Parent IC50 3.0 μM to lead 310 nM reported; SAR trajectory published
isoform selectivity SIRT1 SIRT2 SIRT3 off-target inhibition

In Vivo Efficacy in Septic AKI

SIRT5 Inhibitor 6 acts as a substrate-competitive inhibitor, binding to the succinyl-lysine substrate pocket rather than the NAD⁺ cofactor binding site [1]. This mechanism contrasts with NAD⁺-competitive inhibitors (e.g., nicotinamide) that exhibit complex concentration-dependent effects due to cellular NAD⁺ fluctuations. The substrate-competitive mode ensures that inhibition potency is independent of endogenous NAD⁺ levels, a critical consideration for mitochondrial-targeted experiments where NAD⁺ pools vary with metabolic state [2].

AKI Model Response
Endpoint context
Reported response in LPS- and CLP-induced septic AKI mouse models
Supports renal-injury model-response interpretation
Kidney dysfunction and pathology endpoints reported; requires independent replication
mechanism of action substrate-competitive enzyme kinetics

Substrate-Competitive Inhibition Mechanism

Commercial batches of SIRT5 Inhibitor 6 are supplied with verified purity of 99.84% (HPLC) , enabling researchers to procure a chemically defined entity with documented batch analysis. This contrasts with numerous in-house synthesized SIRT5 inhibitors reported in the literature, for which purity data and batch-to-batch reproducibility are either unavailable or inconsistent. Procurement of a pre-validated, high-purity commercial reagent eliminates the time and resource burden of in-house QC and reduces experimental variability attributable to chemical impurities.

Inhibition Mode
Class-level
Substrate-competitive at succinyl-lysine recognition site
Preserves NAD+-dependent SIRT5 regulatory dynamics
Inferred from published pyrimidine series mechanism; confirmatory studies recommended
compound quality control batch-to-batch consistency HPLC purity

SIRT5 Inhibitor 6: Application Scenarios


Septic AKI Research

SIRT5 Inhibitor 6 is an appropriate tool compound for researchers investigating the role of SIRT5-catalyzed protein desuccinylation in sepsis-associated acute kidney injury. The compound's defined potency (IC₅₀ = 3.0 μM) and selectivity over SIRT1–3 enable specific interrogation of SIRT5-dependent succinylome remodeling in LPS- or CLP-induced murine AKI models, where SIRT5 inhibition has been shown to alleviate renal dysfunction [1].

SIRT5 Selectivity & Mitochondrial Deacylase Studies

Given its lack of activity against SIRT1–3 , SIRT5 Inhibitor 6 allows researchers to delineate mitochondrial metabolic phenotypes specifically attributable to SIRT5 desuccinylase activity, without confounding contributions from SIRT3-mediated deacetylation. This specificity is critical for studies of fatty acid oxidation, the urea cycle, and reactive oxygen species handling, where multiple sirtuin isoforms converge on overlapping metabolic pathways [1].

SAR-Driven Analog Development

SIRT5 Inhibitor 6 serves as a starting point for validating SIRT5 dependency in cancer models where protein hypersuccinylation has been implicated in tumor progression. The compound's substrate-competitive mechanism ensures that inhibition potency is unaffected by fluctuations in cellular NAD⁺ levels, a frequent limitation in cancer cell studies where metabolic reprogramming alters NAD⁺ homeostasis [1].

Protein Succinylation & PTM Research

Commercial availability of SIRT5 Inhibitor 6 with batch-certified purity (99.84%) positions it as a reliable reference inhibitor for establishing and validating fluorometric SIRT5 desuccinylase assays [1]. Use of a chemically defined, vendor-qualified compound reduces inter-laboratory variability and supports reproducible assay performance in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
AKI model-response studies
Renal injury model validation context
Kidney function and succinylation endpoints
Mitochondrial deacylase selectivity studies
Isoform selectivity over SIRT1–3
SIRT5-specific phenotype attribution
Medicinal chemistry optimization
Published SAR trajectory
Scaffold-based potency improvement
Protein succinylation PTM research
Substrate-competitive mechanism
Succinyl-lysine pathway endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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